2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
-
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
- Reagents: Acetylacetone, hydrazine hydrate
- Conditions: Reflux in ethanol
- Product: 3,5-dimethyl-1H-pyrazole
-
Step 2: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine
- Reagents: 3,5-dimethyl-1H-pyrazole, ethylene dibromide, potassium carbonate
- Conditions: Reflux in acetonitrile
- Product: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine
-
Step 3: Synthesis of 8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
- Reagents: 2-aminobenzonitrile, dimethyl sulfate, sodium azide
- Conditions: Reflux in ethanol
- Product: 8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
-
Step 4: Assembly of the final compound
- Reagents: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine, 8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline, 4H-pyrido[1,2-a]pyrimidin-4-one, sulfur
- Conditions: Reflux in ethanol
- Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, which can be explored for therapeutic applications.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a potential lead compound for drug discovery, particularly in the treatment of cancer or infectious diseases.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its potential therapeutic properties make it valuable for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O3S/c1-16-11-17(2)34(31-16)10-8-23-30-26-19-13-21(37-3)22(38-4)14-20(19)29-27(35(26)32-23)39-15-18-12-25(36)33-9-6-5-7-24(33)28-18/h5-7,9,11-14H,8,10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSPMJNEEHSHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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